

Physical and chemical properties of 2-Methyl-2-cyclopenten-1-one

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Compound of Interest

Compound Name: 2-Methyl-2-cyclopenten-1-one

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An In-Depth Technical Guide to **2-Methyl-2-cyclopenten-1-one** for Advanced Research

This guide provides an in-depth exploration of **2-Methyl-2-cyclopenten-1-one**, a versatile cyclic ketone. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a cohesive understanding of the molecule's properties, reactivity, and analytical characterization, grounded in established scientific principles.

Section 1: Core Molecular and Physicochemical Profile

2-Methyl-2-cyclopenten-1-one is a cyclic enone, a structural motif found in numerous natural products.^[1] Its chemical identity is defined by a five-membered ring containing a ketone and an adjacent carbon-carbon double bond, with a methyl group at the C2 position. This arrangement of functional groups is the primary determinant of its physical properties and chemical behavior.

Chemical Identifiers

Precise identification is critical for regulatory compliance, procurement, and literature searches. The key identifiers for this compound are summarized below.

Identifier	Value	Source
CAS Number	1120-73-6	[2] [3] [4]
Molecular Formula	C ₆ H ₈ O	[2] [3] [5]
Molecular Weight	96.13 g/mol	[4] [5]
IUPAC Name	2-methylcyclopent-2-en-1-one	[2] [5]
InChI Key	ZSBWUNDRDHVNJL-UHFFFAOYSA-N	[2] [6]

Physicochemical Properties

The physical properties of **2-Methyl-2-cyclopenten-1-one** dictate its handling, purification, and application in various solvent systems. It presents as a colorless liquid under standard conditions.[\[5\]](#)

Property	Value	Source
Appearance	Colorless Liquid	[5]
Boiling Point	157-161 °C at 760 mmHg	[7] [8] [9]
Density	0.979 g/mL at 25 °C	[7] [9]
Flash Point	48.89 °C to 53.1 °C	[7] [8]
Refractive Index	n _{20/D} 1.479	[8] [9]
Vapor Pressure	2.74 mmHg at 25 °C	[8]

Solubility Profile

Understanding a compound's solubility is fundamental to designing reaction conditions, extraction procedures, and formulation strategies. The molecular structure of **2-Methyl-2-cyclopenten-1-one** offers insight into its solubility.[\[10\]](#)

- **Polarity and Hydrophilicity:** The presence of the polar carbonyl group (C=O) imparts some hydrophilic character.[\[10\]](#) However, the hydrocarbon backbone, consisting of the

cyclopentene ring and the methyl group, is largely nonpolar and hydrophobic.

- **Solvent Compatibility:** The molecule's dual character results in limited solubility in water.^[10] It is, however, readily soluble in common organic solvents such as ethanol, methanol, and acetone, where the nonpolar interactions with the solvent are more favorable.^{[10][11]} This behavior is crucial when selecting it as a reagent, as it necessitates the use of organic or mixed-aqueous solvent systems for homogeneous reactions.

Section 2: Spectroscopic and Analytical Characterization

The structural elucidation and purity assessment of **2-Methyl-2-cyclopenten-1-one** rely on standard spectroscopic techniques. The key is to understand how its structure translates to specific spectral signatures.

Key Spectroscopic Features

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ¹H NMR: The spectrum is expected to show distinct signals for the methyl protons, the vinyl proton, and the two sets of methylene protons in the ring. The vinyl proton will appear in the characteristic downfield region for alkenes, while the methyl group will be a singlet in the upfield region. The adjacent methylene protons will likely show complex splitting patterns due to their diastereotopic nature.^[12]
 - ¹³C NMR: The spectrum will be defined by a signal for the carbonyl carbon at the most downfield position (>200 ppm). The two sp² carbons of the double bond will appear in the 130-160 ppm range, while the sp³ carbons of the methyl group and the two methylene groups will be found in the upfield region.^[13]
- **Infrared (IR) Spectroscopy:** The IR spectrum provides definitive evidence of the key functional groups. A strong, sharp absorption band around 1700-1720 cm⁻¹ is characteristic of the C=O stretch of a conjugated ketone. Another key band will appear in the 1600-1650 cm⁻¹ region, corresponding to the C=C double bond stretch.^[5]
- **Mass Spectrometry (MS):** Under electron ionization (EI), the mass spectrum will show a prominent molecular ion (M⁺) peak at m/z 96, corresponding to its molecular weight.^[2] The

fragmentation pattern can provide further structural confirmation.

Experimental Protocol: Standard Analytical Workflow

The following protocol outlines a self-validating system for the confirmation of identity and purity of a supplied sample of **2-Methyl-2-cyclopenten-1-one**.

Objective: To confirm the structural identity and assess the purity of a sample using NMR, IR, and GC-MS.

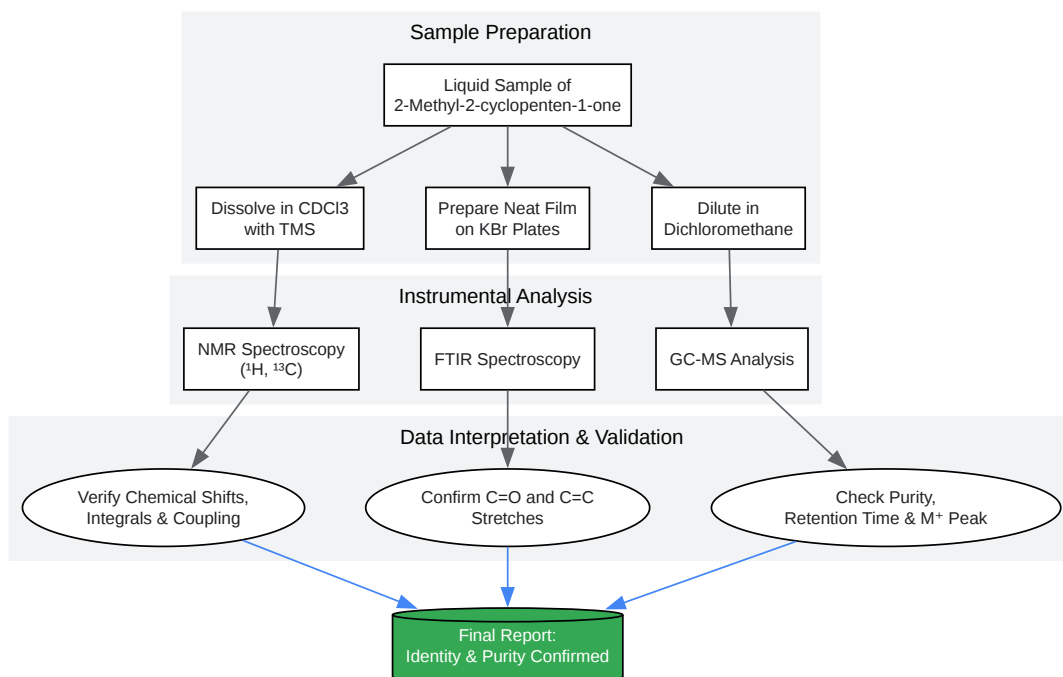
Methodology:

- Sample Preparation:
 - For NMR: Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard.
 - For IR: Apply a thin film of the neat liquid sample between two potassium bromide (KBr) plates.
 - For GC-MS: Prepare a dilute solution of the sample (~1 mg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
- NMR Spectroscopy:
 - Acquire ^1H and ^{13}C NMR spectra on a 400 MHz (or higher) spectrometer.
 - Causality Check: The chemical shifts and coupling constants must align with the expected structure. The integration of the ^1H NMR signals should correspond to the proton count of each unique environment.
- FTIR Spectroscopy:
 - Acquire the spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$.
 - Causality Check: The presence of strong, characteristic peaks for the conjugated C=O and C=C stretches validates the core functional groups. The absence of a broad O-H stretch around 3300 cm^{-1} would confirm the absence of significant hydrated or alcohol impurities.

- Gas Chromatography-Mass Spectrometry (GC-MS):
 - Inject the prepared sample into a GC-MS system equipped with a nonpolar capillary column (e.g., DB-5ms).
 - Use a temperature program that allows for the separation of the main component from any potential volatile impurities.
 - Causality Check: The GC should show a single major peak. The mass spectrum of this peak must show a molecular ion at m/z 96 and a fragmentation pattern consistent with the structure of **2-Methyl-2-cyclopenten-1-one**.^[2] The retention time serves as a benchmark for future purity checks.

Visualization: Analytical Workflow

Diagram 1: Analytical Workflow for 2-Methyl-2-cyclopenten-1-one



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Caption: Diagram 1: A typical workflow for the analytical validation of **2-Methyl-2-cyclopenten-1-one**.

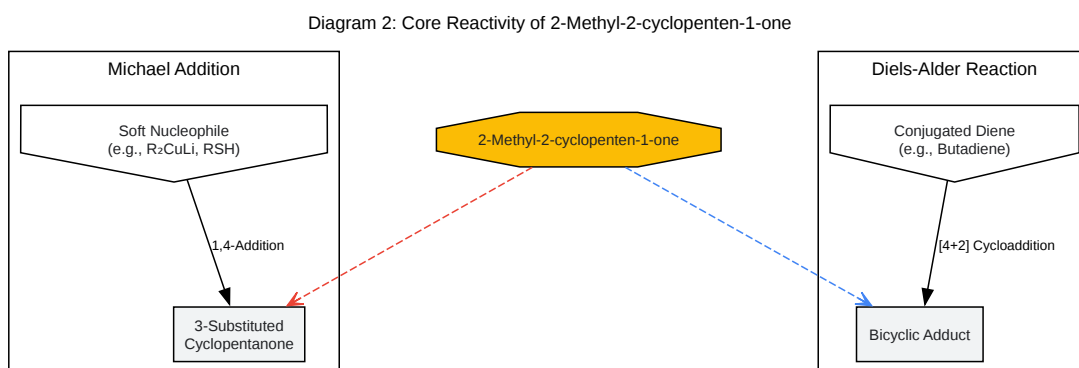
Section 3: Chemical Reactivity and Synthetic Utility

The synthetic value of **2-Methyl-2-cyclopenten-1-one** stems directly from its nature as an α,β -unsaturated ketone. This arrangement creates two primary sites of reactivity: the carbonyl

carbon and the β -carbon of the alkene.

- **Nucleophilic Conjugate Addition (Michael Addition):** The electron-withdrawing effect of the carbonyl group polarizes the double bond, making the β -carbon electrophilic and susceptible to attack by soft nucleophiles (e.g., cuprates, enolates, thiols). This is a cornerstone reaction for forming new carbon-carbon or carbon-heteroatom bonds at the C3 position, enabling the elaboration of the cyclopentanone ring.[\[10\]](#)
- **Diels-Alder Reaction:** As an enone, the molecule can function as a dienophile in [4+2] cycloaddition reactions. Its reactivity can be enhanced by a Lewis acid catalyst, which coordinates to the carbonyl oxygen and further lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital). This reaction is a powerful tool for constructing complex polycyclic systems.[\[1\]](#)
- **Synthesis Overview:** While numerous synthetic routes exist for cyclopentenones, a common strategy involves the intramolecular cyclization of 1,4-dicarbonyl compounds (a Nazarov-type cyclization) or the dehydration of cyclopentanediois.[\[1\]](#) More specific syntheses have also been developed, such as the hydrolysis of 1-methyl-4,4-dihalocyclopent-1-ene.[\[14\]](#)

Visualization: Core Chemical Reactivity



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Caption: Diagram 2: Key synthetic transformations of **2-Methyl-2-cyclopenten-1-one**.

Section 4: Applications in Research and Drug Development

While not a therapeutic agent itself, **2-Methyl-2-cyclopenten-1-one** and its structural class are significant in several areas:

- **Natural Products:** It has been identified as a volatile compound in foods like meat and bread. [7] The cyclopentenone core is a key feature in many biologically active natural products, including certain prostaglandins and jasmone. [1]
- **Flavor and Fragrance:** Related compounds like methyl cyclopentenolone are widely used as flavoring agents, imparting caramel or maple-like notes. [14][15]

- **Synthetic Building Block:** Its primary value in drug development is as a versatile starting material or intermediate. The ability to functionalize the five-membered ring through its predictable reactivity allows for the construction of more complex molecular scaffolds. For example, derivatives have been synthesized and investigated for their potential anticancer activity.^[15]

Section 5: Safety and Handling

Safe laboratory practice requires a thorough understanding of a chemical's hazards. **2-Methyl-2-cyclopenten-1-one** is classified as a flammable liquid.

GHS Hazard Information

Hazard Class	Code	Statement	Source
Flammable Liquids	H226	Flammable liquid and vapor	^[5] ^[16] ^[17]
Signal Word	Warning	^[4] ^[16] ^[17]	

Handling and Storage Protocols

- **Handling:** Use in a well-ventilated area, preferably within a chemical fume hood. Keep away from all sources of ignition, including heat, sparks, and open flames.^[18] Ground and bond containers when transferring material to prevent static discharge.^[18] Wear appropriate personal protective equipment (PPE), including safety glasses, impervious gloves, and a lab coat.^[17]
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated area.^[17] A recommended storage temperature is 2-8°C to minimize vaporization.^[9]

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References

- 1. Cyclopentenone - Wikipedia [en.wikipedia.org]
- 2. 2-Cyclopenten-1-one, 2-methyl- [webbook.nist.gov]
- 3. 2-Methyl-2-cyclopenten-1-one | lookchem [lookchem.com]
- 4. 2-Methyl-2-cyclopenten-1-one, 97% | Fisher Scientific [fishersci.ca]
- 5. 2-Methyl-2-cyclopenten-1-one | C₆H₈O | CID 14266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Cyclopenten-1-one, 2-methyl- [webbook.nist.gov]
- 7. 2-methyl-2-cyclopenten-1-one, 1120-73-6 [thegoodscentscompany.com]
- 8. Page loading... [guidechem.com]
- 9. 2-Methyl-2-cyclopenten-1-one 2-Methyl-2-cyclopentenone [sigmaaldrich.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. scent.vn [scent.vn]
- 12. 2-methylcyclopentenone(1120-73-6) 1H NMR [m.chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. US4359586A - Synthesis 2-alkyl cyclopentenolones - Google Patents [patents.google.com]
- 15. Methyl cyclopentenolone:Introduction,Synthesis methods and Main applications_Chemicalbook [chemicalbook.com]
- 16. 2-Methyl-2-cyclopenten-1-one, 97% | Fisher Scientific [fishersci.ca]
- 17. georganics.sk [georganics.sk]
- 18. chemos.de [chemos.de]
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